HCy-AAN-Bio

Tumor Targeting Biotin-Mediated Homing Cancer Imaging

HCy-AAN-Bio uniquely combines tumor-targeted FL/PA imaging with a biotin handle for orthogonal validation. Unlike non-targeted analogs, its biotin moiety confers 1.5× FL & 1.9× PA signal enhancement and enables pull-down of active legumain. Essential for precise, multimodal studies in murine cancer models; verify specificity via streptavidin capture. Contact us for bulk or custom requests.

Molecular Formula C48H57F3N8O9S
Molecular Weight 979.1 g/mol
Cat. No. B12364828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCy-AAN-Bio
Molecular FormulaC48H57F3N8O9S
Molecular Weight979.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)[NH+]=C1C=CC2=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)OC2=C1)NC(=O)CCCCC6C7C(CS6)NC(=O)N7.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C46H56N8O7S.C2HF3O2/c1-25(48-39(56)16-9-8-15-36-40-33(24-62-36)52-45(60)53-40)42(57)49-26(2)43(58)51-32(23-38(47)55)44(59)50-30-19-17-28-21-29-12-10-11-27(41(29)61-35(28)22-30)18-20-37-46(3,4)31-13-6-7-14-34(31)54(37)5;3-2(4,5)1(6)7/h6-7,13-14,17-22,25-26,32-33,36,40H,8-12,15-16,23-24H2,1-5H3,(H2,47,55)(H,48,56)(H,49,57)(H,51,58)(H2,52,53,60);(H,6,7)/b27-18+,37-20+,50-30?;/t25-,26-,32-,33-,36-,40-;/m0./s1
InChIKeyHMIAHFZVUJULNW-SFVHFNRMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCy-AAN-Bio: A Tumor-Targeted Hemicyanine Probe for Quantitative Dual-Modal Imaging of Legumain Activity


HCy-AAN-Bio is a tumor-targeted hemicyanine (HCy) activity-based probe that enables real-time fluorescent and photoacoustic (FL/PA) imaging of legumain (asparaginyl endopeptidase) activity in vivo. Legumain is a cysteine protease upregulated in most human cancers and inflammatory conditions, making it a validated diagnostic and therapeutic target [1]. This probe incorporates a biotin moiety for potential affinity capture or secondary detection workflows, while the hemicyanine scaffold provides dual FL/PA signal output upon specific cleavage by active legumain [1].

HCy-AAN-Bio: Why Legumain Imaging Probes Cannot Be Interchanged Without Quantitative Loss of Sensitivity and Targeting Fidelity


Legumain activity-based probes differ substantially in their tumor-targeting capability, imaging modality compatibility, and signal enhancement properties. While several legumain-selective probes exist—including quenched fluorescent ABPs (e.g., LE 28) and aza-peptidyl epoxide inhibitors (e.g., MP-L01, MP-L09)—most lack intrinsic tumor-homing functionality and are limited to a single imaging modality [2]. The direct comparator HCy-AAN, which lacks the biotin moiety, demonstrates that even subtle structural modifications eliminate tumor-targeting ability, resulting in significantly reduced FL and PA signal enhancement both in vitro and in vivo [1]. Consequently, substituting HCy-AAN-Bio with any non-targeted analog or single-modality probe compromises the quantitative sensitivity, spatial resolution, and tumor-specific contrast that are essential for reproducible preclinical imaging studies.

HCy-AAN-Bio Quantitative Differentiation Evidence: Head-to-Head Comparisons with HCy-AAN and Class-Level Benchmarks


Tumor-Targeting Capability: HCy-AAN-Bio vs. HCy-AAN (Direct Head-to-Head Comparison)

HCy-AAN-Bio demonstrates specific tumor-homing capacity, whereas the non-biotinylated control probe HCy-AAN exhibits no tumor-targeting ability. In 4T1 murine breast cancer cells, HCy-AAN-Bio achieved a 1.3-fold higher fluorescent signal and a 1.9-fold higher photoacoustic signal compared to HCy-AAN [1]. In vivo, the differential was even more pronounced, with HCy-AAN-Bio providing an additional 1.5-fold FL enhancement and 1.9-fold PA enhancement over the non-targeted control [1]. The absence of tumor-targeting in HCy-AAN was explicitly confirmed by the authors, establishing that the biotin moiety is essential for selective tumor accumulation [1].

Tumor Targeting Biotin-Mediated Homing Cancer Imaging

In Vitro Enzymatic Sensitivity: HCy-AAN-Bio vs. HCy-AAN (Direct Head-to-Head Comparison)

In vitro enzymatic assays demonstrated that legumain recognizes and cleaves HCy-AAN-Bio with greater efficiency than HCy-AAN. The authors reported that more HCy-AAN-Bio could be recognized by legumain than HCy-AAN, yielding higher sensitivity for legumain detection [1]. While the study does not report absolute kinetic parameters (kcat/KM), the direct comparison under identical assay conditions confirms that the biotinylated probe is a superior substrate for legumain in vitro. This differential recognition translates into stronger FL/PA signal generation at equivalent probe concentrations [1].

Enzymatic Cleavage Efficiency Probe Sensitivity In Vitro Assay

In Vivo Dual-Modal Imaging Performance: HCy-AAN-Bio vs. Single-Modality Legumain Probes (Class-Level Inference)

HCy-AAN-Bio is the first reported tumor-targeted probe capable of simultaneous fluorescent and photoacoustic imaging of legumain activity in vivo [1]. In contrast, previously reported legumain probes such as the quenched fluorescent ABP LE 28 and the aza-peptidyl epoxide NIRF-labeled ABPs (e.g., MP-L09) are restricted to a single imaging modality—either fluorescence or photoacoustics, but not both [2]. Dual-modal imaging leverages the high sensitivity of fluorescence for cellular-level detection and the superior spatial resolution of photoacoustics for deep-tissue anatomical localization. The quantitative in vivo enhancement of HCy-AAN-Bio (+1.5× FL, +1.9× PA over the non-targeted control) provides a benchmark that single-modality probes cannot replicate [1].

Dual-Modal Imaging Photoacoustic Imaging Fluorescence Imaging

Biotin Functionality for Affinity Capture and Multiplexed Detection (Class-Level Inference)

The biotin moiety in HCy-AAN-Bio provides a functional handle for streptavidin-based affinity capture, enrichment, or secondary detection workflows that are not possible with non-biotinylated legumain probes such as HCy-AAN, LE 28, or most NIRF-labeled aza-peptidyl epoxides [1]. While the primary publication focuses on FL/PA imaging applications, the presence of the biotin group enables downstream biochemical applications including pull-down of legumain-bound probe complexes, Western blot detection via streptavidin-HRP, and integration into multiplexed assay platforms. In contrast, the direct comparator HCy-AAN lacks this functional group entirely, precluding its use in any affinity-based workflow [1].

Biotin-Streptavidin Affinity Purification Multiplexed Assays

HCy-AAN-Bio: Validated Application Scenarios Derived from Quantitative Differential Evidence


Preclinical Tumor Imaging and Therapeutic Efficacy Monitoring

HCy-AAN-Bio is optimally deployed in murine cancer models requiring longitudinal, non-invasive monitoring of legumain activity. The probe's dual-modal FL/PA capability enables researchers to first localize tumors with high-resolution PA imaging, then quantify legumain activity with sensitive FL detection, all within a single imaging session. The 1.5-fold FL and 1.9-fold PA enhancement over non-targeted controls ensures sufficient signal-to-background for detecting changes in legumain activity during treatment intervention [1]. This scenario is directly supported by the in vivo 4T1 tumor model data presented in the primary literature [1].

Tumor Microenvironment and Immune Cell Activation Studies

Given that legumain activity is highly correlated with tumor-associated macrophage activation and primary tumor inflammation [2], HCy-AAN-Bio is particularly valuable for studies investigating the tumor-immune interface. The tumor-targeting conferred by the biotin moiety ensures that signal originates predominantly from legumain-active cells within the tumor microenvironment rather than from systemic or off-target sources [1]. This selectivity is critical for accurately assessing the spatial distribution of proteolytically active immune cells in response to immunomodulatory therapies.

Orthogonal Validation of Legumain Activity via Affinity Capture Workflows

The biotin handle of HCy-AAN-Bio enables pull-down of active legumain species from cell lysates or tissue homogenates, providing an orthogonal biochemical confirmation of imaging results. Researchers can administer the probe in vivo, harvest tissues, and use streptavidin beads to enrich legumain-bound probe for downstream analysis (e.g., Western blot, mass spectrometry) [1]. This dual-use capability—imaging plus biochemical characterization—distinguishes HCy-AAN-Bio from non-biotinylated analogs and reduces the need for separate probe procurement for validation experiments.

Early-Stage Metastatic Lesion Detection

Legumain activity has been validated as an ideal marker for early-stage metastatic lesions [2]. HCy-AAN-Bio's enhanced sensitivity in vitro (higher legumain recognition than HCy-AAN) and tumor-targeted accumulation in vivo make it suitable for detecting small, early metastatic deposits that express elevated legumain activity [1]. The dual-modal imaging approach provides both the depth penetration needed for whole-body screening (PA) and the sensitivity required for small lesion detection (FL).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for HCy-AAN-Bio

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.